molecular formula C10H11Cl2NO B14064770 1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one

1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one

Cat. No.: B14064770
M. Wt: 232.10 g/mol
InChI Key: NWXISTTVOADJJV-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one is an organic compound with the molecular formula C10H11Cl2NO It is a chlorinated derivative of a phenylpropanone, featuring both amino and chloromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method starts with the chlorination of a suitable phenylpropanone precursor, followed by amination to introduce the amino group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and amination can be achieved using ammonia or amine derivatives under controlled temperature and pH conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also emphasize safety and environmental considerations, employing closed systems to minimize exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Hydroxide ions (OH-), Ammonia (NH3)

Major Products:

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols, Amines

    Substitution: Alcohols, Secondary amines

Scientific Research Applications

1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s chloromethyl and amino groups enable it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or modulating receptor function. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 1-(3-Amino-5-(chloromethyl)phenyl)propan-2-one
  • 5-Amino-pyrazoles

Comparison: 1-(3-Amino-5-(chloromethyl)phenyl)-3-chloropropan-2-one is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds like 1-(3-Amino-5-(chloromethyl)phenyl)propan-2-one, it has an additional chlorine atom, enhancing its potential for forming covalent bonds with biological targets. 5-Amino-pyrazoles, on the other hand, are known for their versatility in synthesizing heterocyclic compounds with significant medicinal applications .

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

1-[3-amino-5-(chloromethyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H11Cl2NO/c11-5-8-1-7(2-9(13)3-8)4-10(14)6-12/h1-3H,4-6,13H2

InChI Key

NWXISTTVOADJJV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1CCl)N)CC(=O)CCl

Origin of Product

United States

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